molecular formula C6H11N3 B3339782 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole CAS No. 1240527-41-6

4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole

Cat. No.: B3339782
CAS No.: 1240527-41-6
M. Wt: 125.17 g/mol
InChI Key: NEEHZOMPACKFRR-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic Scaffold in Contemporary Chemical Research

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique combination of properties. nih.govnih.gov This aromatic heterocycle is characterized by its planarity, dipole character, and capacity for hydrogen bonding, which allows for favorable interactions with biological targets. nih.gov Consequently, the 1,2,4-triazole moiety is a key component in a multitude of pharmacologically active agents, exhibiting a broad spectrum of biological activities including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties. nih.govnih.govresearchgate.net

The stability of the triazole ring and its ability to serve as a bioisostere for amide and ester groups further enhances its utility in drug design. nih.gov In agriculture, 1,2,4-triazole derivatives have been developed as effective fungicides, herbicides, and plant growth regulators. rjptonline.orgnih.gov The inherent versatility of this scaffold continues to drive extensive research into the synthesis and application of novel derivatives. researchgate.netmdpi.com

Overview of the Structural Features and Unique Reactivity of 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole

The specific structure of this compound is defined by the placement of its substituents on the 4H-1,2,4-triazole core. The methyl group is attached to the nitrogen atom at position 4, and the isopropyl group is bonded to the carbon atom at position 3.

Structural Features:

Aromaticity: The 1,2,4-triazole ring is aromatic, conferring significant stability to the molecule. researchgate.net

Substitution Pattern: The presence of the N-methyl group prevents the tautomerism often observed in unsubstituted or N-H containing 1,2,4-triazoles, locking the structure in the 4H-form. nih.gov

Steric and Electronic Effects: The isopropyl group at the 3-position introduces steric bulk, which can influence the molecule's conformational preferences and its interactions with other molecules. Electronically, the alkyl groups (methyl and isopropyl) are weakly electron-donating.

Predicted Physicochemical Properties:

PropertyValue
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.0953 g/mol
XlogP (predicted) 0.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Data sourced from PubChem. uni.lu

The reactivity of this compound is dictated by the electronic nature of the triazole ring and its substituents. The nitrogen atoms possess lone pairs of electrons, making them potential sites for coordination with metal ions. The ring carbons are generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, functionalization can often be achieved through lithiation followed by reaction with an electrophile.

Historical Context and Evolution of Research on 1,2,4-Triazole Derivatives

The history of 1,2,4-triazole chemistry dates back to the late 19th century, with the first synthesis of the parent heterocycle reported in 1885. nih.gov Early synthetic methods, such as the reaction of formamide (B127407) with formylhydrazine, often resulted in low yields. nih.gov Over the decades, more efficient synthetic routes, like the Einhorn–Brunner and Pellizzari reactions, were developed, paving the way for broader exploration of 1,2,4-triazole derivatives. wikipedia.org

The 20th century witnessed a surge in research as the diverse biological activities of these compounds were uncovered. researchgate.net This led to the development of numerous clinically important drugs and agrochemicals containing the 1,2,4-triazole scaffold. nih.govrjptonline.org Modern research continues to build on this legacy, employing advanced synthetic methodologies, including microwave-assisted and ultrasound-assisted techniques, to create novel and complex triazole-based molecules with tailored properties. mdpi.comnih.gov The focus has expanded from simple derivatives to fused heterocyclic systems and hybrid molecules, aiming to enhance efficacy and selectivity. researchgate.netdntb.gov.ua

Research Gaps and Future Directions in this compound Studies

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader class of 1,2,4-triazoles is extensively studied, this particular derivative remains largely uncharacterized. This lack of data presents a clear opportunity for future investigation.

Potential areas for future research include:

Synthesis and Characterization: Development and optimization of a high-yield synthetic route to this compound, followed by thorough spectroscopic and crystallographic characterization.

Biological Screening: A systematic evaluation of its potential biological activities, drawing inspiration from the known pharmacological profiles of other 1,2,4-triazole derivatives. This could include screening for antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Chemical Reactivity Studies: Exploration of the reactivity of the C-H bonds on the triazole ring and the isopropyl group for further functionalization, leading to the creation of a library of novel derivatives.

Coordination Chemistry: Investigation of its potential as a ligand in the formation of coordination polymers and metal-organic frameworks, given the coordinating ability of the triazole nitrogen atoms.

Computational Studies: In-depth theoretical calculations to further elucidate its electronic structure, reactivity, and potential interactions with biological targets, which can guide experimental work.

The exploration of such a sparsely studied molecule holds the promise of uncovering new chemical properties and biological activities, thereby contributing to the ever-expanding knowledge base of 1,2,4-triazole chemistry.

Established Synthetic Routes to the this compound Core

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is typically achieved through the condensation and subsequent cyclization of precursors that provide the necessary carbon and nitrogen atoms. While specific literature for this compound is not extensively detailed, established methods for analogous 3,4-disubstituted-4H-1,2,4-triazoles are directly applicable.

Key cyclization strategies include:

Pellizzari Reaction : This reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org While effective, this method can require high temperatures and long reaction times, often resulting in low yields. wikipedia.org

Einhorn-Brunner Reaction : A well-established method that synthesizes 1,2,4-triazoles through the reaction of imides with alkyl hydrazines in the presence of a weak acid. wikipedia.orgresearchgate.netwikipedia.org This reaction offers a reliable route to substituted triazoles.

From Thiosemicarbazides : A common and versatile route involves the cyclization of acylthiosemicarbazides. The necessary precursor can be formed by reacting an acyl hydrazide with an isothiocyanate. Subsequent treatment with a base promotes cyclization to form a 1,2,4-triazole-3-thiol, which can then be desulfurized. researchgate.netzsmu.edu.ua

Modern Oxidative Cyclization : Contemporary methods often employ oxidizing agents to facilitate the cyclization of precursors like amidrazones or hydrazones. researchgate.net Reagents such as iodine, sodium hypochlorite (NaClO), or Dess-Martin periodinane can be used under mild conditions. researchgate.net Copper-catalyzed reactions, often using air or oxygen as the oxidant, have also emerged as efficient methods for constructing the triazole ring from nitriles and other starting materials. organic-chemistry.org

Cyclization Method General Precursors Typical Conditions Reference
Pellizzari ReactionAmide + Acyl HydrazideHigh temperature, long reaction times wikipedia.org
Einhorn-Brunner ReactionDiacylamine + HydrazineWeak acid catalyst researchgate.netwikipedia.org
From ThiosemicarbazidesAcyl Hydrazide + IsothiocyanateBase-mediated cyclization, then desulfurization researchgate.netzsmu.edu.ua
Oxidative CyclizationAmidrazones, HydrazonesOxidizing agents (I₂, NaClO), Metal catalysts (Cu) researchgate.netorganic-chemistry.org

Precursor Design and Synthesis for this compound

To synthesize the target molecule, precursors must contain the isopropyl and N-methyl functionalities. A logical and widely practiced approach begins with a carboxylic acid derivative corresponding to the C3 substituent.

A plausible synthetic pathway involves the following steps:

Formation of Isobutyryl Hydrazide : Isobutyric acid is converted into its corresponding acyl hydrazide, isobutyryl hydrazide. This is a standard transformation, often proceeding through an ester intermediate which then reacts with hydrazine hydrate. zsmu.edu.ua

Formation of the Thiosemicarbazide Intermediate : The isobutyryl hydrazide is then reacted with methyl isothiocyanate. This reaction couples the isobutyryl group (which will become the C3-isopropyl substituent) with the N-methyl group (destined for the N4 position) and the thiocarbonyl group needed for cyclization.

Cyclization : The resulting 1-(isobutyryl)-4-methylthiosemicarbazide is cyclized. This is typically achieved by heating in the presence of an aqueous base, such as sodium hydroxide or potassium carbonate, which induces intramolecular condensation and dehydration to form this compound-5-thiol. researchgate.net

Desulfurization : The final step is the removal of the thiol group from the C5 position. This can be accomplished using various reducing agents, such as Raney nickel in ethanol (B145695) or by oxidative methods. researchgate.net

This multi-step process ensures the regioselective placement of the methyl and isopropyl groups at the desired N4 and C3 positions of the triazole ring, respectively. researchgate.netzsmu.edu.ua

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 1,2,4-triazoles is crucial for achieving high yields and purity. Several factors can be fine-tuned:

Catalysts : The use of catalysts can significantly improve reaction efficiency. Copper salts (e.g., Cu(OAc)₂, CuI) are widely used in modern syntheses to promote oxidative C-N and N-N bond formations. organic-chemistry.orgfrontiersin.org In some cases, metal-free conditions using iodine as a catalyst have also proven effective. researchgate.net

Solvents and Bases : The choice of solvent and base is critical. For copper-catalyzed C-H functionalization, combinations like dioxane as the solvent and lithium tert-butoxide (LiOtBu) as the base have shown to be effective. nih.gov In other cyclization reactions, polar solvents such as DMF or alcohols are common, and bases like potassium carbonate or sodium hydroxide are frequently used to promote cyclization. researchgate.net

Reaction Temperature and Time : Classical methods often require prolonged heating at high temperatures. wikipedia.org The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for reactions like the Pellizzari synthesis. wikipedia.org

Green Chemistry Approaches : To improve the environmental footprint of the synthesis, researchers have explored the use of recyclable reaction media like polyethylene glycol (PEG) and solvent-free reaction conditions. organic-chemistry.org Electrochemical methods also offer a green alternative by avoiding the use of strong chemical oxidants. organic-chemistry.org

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to introduce new functional groups. The electronic nature of the triazole ring and its substituents dictates the reactivity and regioselectivity of these transformations.

C-H Functionalization on the Triazole Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized substrates. For 4-alkyl-1,2,4-triazoles, the C5-H bond is the most electronically suitable site for such reactions.

Research has demonstrated that the regioselective C-H arylation of 1- and 4-substituted 1,2,4-triazoles can be achieved at the C5 position. nih.gov This is typically accomplished using palladium or copper catalysts. A convenient methodology utilizes a copper-diamine catalyst system to couple the triazole with various aryl bromides, selectively forming 5-aryl-4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole derivatives. nih.gov This approach provides direct access to more complex molecular architectures. While C-H functionalization of benzylic or allylic sp³ C-H bonds is also an active area of research, it is the C5-H bond on the triazole ring itself that is the primary target for derivatization. nih.gov

Reaction Type Catalyst System Position of Functionalization Reference
C-H ArylationPd(OAc)₂ / Phosphonium LigandC5 nih.gov
C-H ArylationCu-Diamine ComplexC5 nih.gov

Substitution Reactions at Nitrogen and Carbon Centers

Beyond C-H functionalization, the triazole core can be modified through substitution reactions.

Substitution at Nitrogen Centers : In this compound, the N4 position is already occupied by a methyl group. The N1 and N2 atoms are part of the aromatic system, but N-alkylation or N-arylation at the N1 position is a common functionalization strategy for 4H-1,2,4-triazoles, leading to the formation of triazolium salts.

Substitution at Carbon Centers : While the C5 position is amenable to direct C-H functionalization, the C3 position, bearing the isopropyl group, is generally unreactive towards direct substitution. To functionalize the carbon skeleton via cross-coupling reactions like the Suzuki coupling, the triazole ring must first be halogenated (e.g., brominated). For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been used as precursors in Suzuki reactions to synthesize more complex aryl-substituted triazoles. mdpi.comnih.gov A similar strategy could be envisioned where the C5 position of this compound is first halogenated and then subjected to cross-coupling to introduce a wide variety of substituents.

An exploration of the synthetic pathways and chemical transformations leading to this compound reveals a landscape rich with modern organic chemistry techniques. While direct literature on this specific molecule is sparse, its structural motifs—a 4-alkyl and a 3-alkyl substituted 4H-1,2,4-triazole—are accessible through a variety of established and emerging synthetic strategies. This article delves into the methodologies applicable to its construction, focusing on multi-component reactions, catalytic approaches, and the integration of green chemistry principles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-propan-2-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(2)6-8-7-4-9(6)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEHZOMPACKFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258673
Record name 4-Methyl-3-(1-methylethyl)-4H-1,2,4-triazole
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Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-41-6
Record name 4-Methyl-3-(1-methylethyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-41-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(1-methylethyl)-4H-1,2,4-triazole
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URL https://comptox.epa.gov/dashboard/DTXSID501258673
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Structural Elucidation and Advanced Characterization of 4 Methyl 3 Propan 2 Yl 4h 1,2,4 Triazole and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole. Techniques such as NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy each provide unique insights into the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by identifying the chemical environments of each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the N-methyl group, the isopropyl group protons, and the C5-proton of the triazole ring. In related 4-methyl-1,2,4-triazole derivatives, the N-methyl protons typically appear as a sharp singlet. For instance, in derivatives of 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, this signal is observed in the range of δ 3.58–3.63 ppm. nih.gov The isopropyl group should present a characteristic pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The C5-proton on the triazole ring is expected to appear as a singlet in the aromatic region, with a chemical shift influenced by the electronic nature of the substituents. In the parent 1,2,4-triazole (B32235), the C-H protons resonate at approximately 8 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for all carbon atoms. Key signals include those for the triazole ring carbons (C3 and C5), the N-methyl carbon, and the carbons of the isopropyl group. In derivatives of 4-ethyl-4H-1,2,4-triazole, the N-alkyl carbons appear at δ 15.8 and 40.0 ppm. nih.gov The triazole ring carbons (C3 and C5) in various derivatives are typically observed in the range of δ 145–167 ppm. nih.govnepjol.info For example, in a series of 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amines, the C3 and C5 carbons resonate around δ 157.0 and 160.8 ppm, respectively. urfu.ru

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Based on Related Structures

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
N-Methyl-CH₃~3.6 (s)~32Based on 4-methyl-triazole derivatives. nih.gov
Isopropyl-CH(CH₃)₂~3.0-3.3 (septet)~25-30Inferred from standard chemical shift ranges.
Isopropyl-CH(CH₃)₂~1.3 (d)~20-23Inferred from standard chemical shift ranges.
Triazole RingC5-H~8.0-8.5 (s)~145-150Position is highly dependent on substitution.
Triazole RingC3-~155-165Quaternary carbon attached to isopropyl group.
Triazole RingC5-~145-155Carbon bearing a proton.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its structural features.

Key vibrational frequencies for 1,2,4-triazole derivatives include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and isopropyl groups are typically observed in the 2850–3000 cm⁻¹ region. mdpi.com

C=N and N=N Stretching: The characteristic stretching vibrations of the triazole ring, involving C=N and N=N bonds, appear in the 1400–1600 cm⁻¹ range. nih.govijsr.net For example, a derivative, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, shows ring-related bands at 1506 and 1478 cm⁻¹. nih.gov

C-N Stretching: The stretching vibration for the C-N bond is typically found around 1164 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for 4H-1,2,4-Triazole Derivatives

Wavenumber (cm⁻¹)Vibration TypeCompound ReferenceCitation
2850-3000Aliphatic C-H StretchGeneral Triazoles mdpi.com
1558N=N Stretch5-(3-bromophenyl)-4-methyl derivative nih.gov
1450-1510C=N Stretch / Ring Vibration4-ethyl-3,5-bis-phenyl derivative nih.gov
1164C-N Stretch5-(3-bromophenyl)-4-methyl derivative nih.gov

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula. For this compound (C₆H₁₁N₃), the exact molecular weight is 125.0953 g/mol . uni.lu

High-Resolution Mass Spectrometry (HR-MS) can confirm this elemental composition with high accuracy. In studies of related triazoles, the molecular ion peak [M+H]⁺ is readily observed. nih.gov The fragmentation pattern in the mass spectrum is also diagnostic. For this compound, fragmentation is expected to involve the loss of the isopropyl group (a loss of 43 amu) or a methyl radical from the isopropyl group (a loss of 15 amu). Further fragmentation would involve the characteristic cleavage of the triazole ring itself. Studies on similar structures, such as 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, show that fragmentation begins with the cleavage of bonds between the triazole core and its substituents. zsmu.edu.ua

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₆H₁₁N₃PubChem uni.lu
Exact Mass125.0953Calculated from formula
Expected [M+H]⁺126.1031Calculated
Primary Fragments[M-CH₃]⁺, [M-C₃H₇]⁺Inferred from structure

UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. The unsubstituted 1,2,4-triazole ring exhibits a weak absorption at around 205 nm, corresponding to π→π* transitions. ijsr.net The introduction of substituents can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift).

For derivatives with extended conjugation, such as those containing phenyl groups, the λ_max values are shifted to higher wavelengths. For example, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives show absorption maxima around 296-297 nm. nih.govdntb.gov.ua Another highly conjugated derivative, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole, has a λ_max of 351.0 nm. nih.gov Given that this compound lacks significant chromophores beyond the triazole ring, its λ_max is expected to be in the far UV region, likely below 240 nm. nih.gov

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a single crystal X-ray structure for this compound itself is not publicly available, analysis of closely related 1,2,4-triazole derivatives provides a clear picture of the expected molecular geometry.

Single crystal X-ray diffraction studies on various 1,2,4-triazole derivatives reveal that the five-membered triazole ring is essentially planar, a consequence of its aromatic character. mdpi.comresearchgate.net The crystal systems for these compounds vary, with monoclinic (e.g., space group P2₁/c) and orthorhombic (e.g., space group Pbca) systems being common. researchgate.net

Analysis of these related structures allows for the prediction of bond lengths and angles within the this compound molecule. The internal ring angles and the bond lengths are characteristic of a π-conjugated heterocyclic system. The N-C and N-N bond lengths within the ring are intermediate between single and double bonds. The geometry around the N4 nitrogen atom is expected to be trigonal planar, and the substituents at positions C3, N4, and C5 will lie close to the plane of the ring. Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, dictate the packing of the molecules in the crystal lattice. mdpi.com

Table 4: Typical Crystallographic Parameters for Substituted 1,2,4-Triazole Rings from Derivative Structures

ParameterTypical ValueSignificanceCitation
Crystal SystemMonoclinic, OrthorhombicDescribes the symmetry of the unit cell researchgate.net
Space GroupP2₁/c, Pbca, P-1Defines the symmetry elements within the crystal researchgate.net
C3-N4 Bond Length~1.35-1.39 ÅIndicates partial double bond characterGeneral Crystallography Data
N1=N2 Bond Length~1.28-1.32 ÅIndicates double bond characterGeneral Crystallography Data
Ring PlanarityHighConfirms aromaticity of the triazole ring mdpi.comresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be primarily influenced by weak intermolecular interactions, given the absence of strong hydrogen bond donors like an N-H group in the 4-position of the triazole ring. The molecular structure, featuring a heterocyclic core and alkyl substituents, allows for several types of non-covalent interactions.

π-π Stacking: The aromatic 1,2,4-triazole ring suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions would involve the parallel or near-parallel alignment of the triazole rings, contributing to the cohesive energy of the crystal. The extent of such stacking would be influenced by the steric hindrance imposed by the isopropyl and methyl substituents.

Van der Waals Forces: The nonpolar methyl and isopropyl groups will engage in van der Waals interactions, which are expected to be a significant contributor to the crystal packing. The size and shape of these alkyl groups will influence how efficiently the molecules can pack together, affecting the density and melting point of the compound.

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystals, has been employed for other N-rich triazole derivatives to highlight the presence of strong H-bonds. mdpi.com A similar analysis for the title compound would likely reveal a predominance of C-H···N contacts and van der Waals forces.

A summary of expected intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorExpected Significance
Weak C-H···N Hydrogen BondsC-H (methyl, isopropyl)N (triazole ring)High
π-π Stacking1,2,4-Triazole ring1,2,4-Triazole ringModerate to Low (steric hindrance)
Van der Waals ForcesAlkyl groups (methyl, isopropyl)Alkyl groups (adjacent molecules)High

Conformational Analysis and Tautomerism Studies

The study of conformational isomers and tautomeric forms is essential for a comprehensive understanding of the chemical behavior of this compound.

Conformational Analysis: The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group attached to the C3 position of the triazole ring. The 1,2,4-triazole ring itself is a planar and rigid aromatic system. wikipedia.org

Rotation around the C(isopropyl)-C3(triazole) single bond would lead to different spatial arrangements of the isopropyl methyl groups relative to the triazole ring. These different conformations, or rotamers, would have varying energies due to steric interactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface and identifying the most stable conformers. ekb.eg For related flexible molecules containing triazole rings, both crystal structure analysis and theoretical calculations have been used to determine the preferred conformations. researchgate.net It is anticipated that the lowest energy conformation would minimize the steric clash between the isopropyl group and the N4-methyl group of the triazole ring.

The table below outlines the key rotational bond and the expected conformational outcome.

Rotational BondGroups InvolvedExpected Conformations
C(isopropyl)-C3(triazole)Isopropyl group and Triazole ringStaggered conformations to minimize steric hindrance between the isopropyl methyls and the N4-methyl group.

Tautomerism Studies: Tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the ring. The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govnih.gov Studies have shown that for the parent and many substituted triazoles, the 1H-tautomer is generally more stable than the 4H-tautomer. nih.govresearchgate.net

However, for the specific compound This compound , the nitrogen at the 4-position is substituted with a methyl group. This substitution prevents proton migration to or from this position, thus "locking" the molecule in the 4H-tautomeric form. Therefore, prototropic tautomerism of the triazole ring is not possible for this specific compound.

Tautomerism would be a relevant consideration for its unmethylated precursor, 3-(propan-2-yl)-1H-1,2,4-triazole . nih.gov This precursor could exist in equilibrium between the 1H- and 4H- forms. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents. researchgate.net The synthesis of this compound would typically involve the alkylation of this precursor, leading to the specific 4-methylated isomer.

Theoretical and Computational Chemistry Studies on 4 Methyl 3 Propan 2 Yl 4h 1,2,4 Triazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. For many 1,2,4-triazole (B32235) derivatives, methods like DFT, often using functionals such as B3LYP, have been applied to investigate their molecular properties. dntb.gov.uainorgchemres.org

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization is the first step in most computational studies, seeking the lowest energy, most stable three-dimensional arrangement of a molecule's atoms. Following optimization, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energies of these frontier orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comelixirpublishers.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. elixirpublishers.com Studies on various triazoles have calculated these values to predict their behavior. nih.gov However, specific optimized coordinates and HOMO-LUMO energy values for 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole are not available.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. inorgchemres.org For other triazole derivatives, these calculations, often scaled by appropriate factors, show good agreement with experimental data. nih.gov This type of analysis for this compound has not been published.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energy. This is particularly useful for understanding hyperconjugative effects and the nature of chemical bonds. inorgchemres.orgresearchgate.net While NBO analyses have been performed on similar triazole structures to understand their electronic stability, no such data exists for this compound. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Color-coding—typically red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions—reveals a molecule's reactive behavior. irjweb.com MEP maps for various triazoles have been generated to identify their reactive sites, but a map specific to this compound is not found in the literature. rsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain chemical reactions. tandfonline.com The energy and symmetry of these orbitals are crucial for predicting reaction pathways and outcomes. tandfonline.comurfu.ru The HOMO-LUMO energy gap is a central parameter in FMO theory, indicating the molecule's propensity to undergo electronic excitation and participate in reactions. irjweb.comnih.gov Although FMO analysis is a staple in the study of triazole reactivity, specific predictions for this compound are absent. nih.govresearchgate.net

Simulation of Spectroscopic Properties (e.g., GIAO NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for calculating NMR chemical shifts (¹H and ¹³C). sigmaaldrich.comncl.res.in Theoretical chemical shifts for numerous triazole derivatives have been calculated and compared with experimental spectra, showing strong correlations. sigmaaldrich.comufv.br This powerful analytical confirmation is not available for this compound.

Solvent Effects on Molecular Properties (e.g., Onsager Model)

The local chemical environment, particularly the solvent, can significantly influence the electronic structure and, consequently, the molecular properties of a solute. In computational chemistry, the effect of a solvent is often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the older Onsager model. These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This approach allows for the calculation of solvent-induced changes in molecular properties.

Theoretical studies on various azoles, including 1,2,4-triazole, have demonstrated that the molecular dipole moment is a key property influenced by the surrounding medium. researchgate.netijcrt.org Density Functional Theory (DFT) calculations have been employed to analyze the tautomerization reactions and geometries of triazole derivatives in both the gas phase and in solution. researchgate.net These studies consistently show that the presence of a polar solvent stabilizes charge separation within the molecule, leading to an increase in the dipole moment. For instance, computational analyses of related triazole systems show a distinct increase in the calculated dipole moment as the dielectric constant of the solvent increases.

A study on 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion investigated the effects of both polar and non-polar solvents on its spectroscopic properties through theoretical methods. researchgate.netdntb.gov.ua Such studies are crucial as they reveal that interactions with the solvent can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's reactivity and UV-Vis absorption spectra.

The stability of different tautomers of triazole derivatives is also significantly affected by the solvent. Theoretical modeling using methods like the SMD/M06-2X/6–311++G(d,p) level of theory has been used to determine the relative stability of possible tautomers in solution. researchgate.net It is generally observed that tautomers with larger dipole moments are more stabilized in polar solvents. This is because the reaction field created by the polarized solvent interacts favorably with the solute's dipole moment.

The following table illustrates the typical changes in dipole moment for a related triazole derivative in different solvents, as predicted by computational models. Note that this data is illustrative and based on general findings for substituted triazoles, not specifically for this compound.

Table 1: Illustrative Solvent Effects on the Dipole Moment of a Substituted 1,2,4-Triazole Derivative

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye)
Gas Phase 1.0 3.50
Toluene 2.38 4.80
Ethanol (B145695) 24.55 5.90

This table is generated based on general trends observed in computational studies of substituted triazoles and does not represent experimental data for this compound.

Furthermore, solvent effects can influence the geometry of the molecule. Although bond lengths and angles are generally less sensitive to solvent effects than electronic properties, subtle changes can occur. In polar solvents, bonds with a more ionic character may be slightly elongated.

Investigation of Biological Activities and Mechanistic Insights of 4 Methyl 3 Propan 2 Yl 4h 1,2,4 Triazole Derivatives Excluding Clinical Data

Enzyme Inhibition Studies (e.g., 14α-demethylase (CYP51) inhibition)

Derivatives of 1,2,4-triazole (B32235) are recognized for their potential to inhibit various metabolic enzymes. nih.gov The nitrogen atoms within the triazole ring are crucial for binding to biological targets, acting as hydrogen bond donors or acceptors. pensoft.net A primary target for antifungal triazole derivatives is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047) in fungi, a vital component of their cell membranes. wikipedia.orgnih.gov Azole compounds inhibit CYP51 by binding as a sixth ligand to the heme iron in the enzyme's active site, which alters the active site's conformation and functions as a non-competitive inhibitor. nih.govwikipedia.org Beyond CYP51, various triazole derivatives have been investigated as inhibitors of other enzymes, including urease and 15-lipoxygenase (15-LOX). nih.govnih.gov

In vitro assays are fundamental in determining the inhibitory potency of newly synthesized compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit 50% of a specific enzyme's activity. For antimicrobial agents, the minimum inhibitory concentration (MIC) is determined, representing the lowest concentration that prevents visible growth of a microorganism.

Studies on various 1,2,4-triazole derivatives have demonstrated significant inhibitory activity. For instance, a series of nih.govnih.govpensoft.nettriazolo[3,4-b] nih.govpensoft.netnih.govthiadiazole derivatives showed outstanding inhibition against urease, with IC₅₀ values ranging from 0.87 to 8.32 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Similarly, certain triazole derivatives have shown potent inhibition of 15-LOX, with some compounds exhibiting IC₅₀ values as low as 0.36 µM. nih.gov In the context of antifungal activity, benzimidazole-1,2,4-triazole derivatives have exhibited potent effects against Candida glabrata, with MIC values of 0.97 μg/mL. nih.gov

Table 1: In vitro Inhibitory Activities of Selected 1,2,4-Triazole Derivatives

Compound/Derivative SeriesTarget Enzyme/OrganismActivity MetricMeasured ValueReference
nih.govnih.govpensoft.nettriazolo[3,4-b] nih.govpensoft.netnih.govthiadiazole derivative (6a)UreaseIC₅₀0.87 ± 0.09 µM nih.gov
Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j)Candida glabrataMIC0.97 µg/mL nih.gov
N-substituted piperdine-carboxamide derivative (7e)Soybean 15-LOXIC₅₀0.36 ± 0.15 µM nih.gov
Quinine-(p-tolyl)isoxazolyltriazole derivative (14)Staphylococcus aureusMIC21.6 µM mdpi.com
nih.govnih.govpensoft.nettriazolo[3,4-b] nih.govpensoft.netnih.govthiadiazole derivative (6h)Candida neoformans (Antifungal)MIC0.5 µg/mL nih.gov

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the binding interactions between a ligand (e.g., a triazole derivative) and its target protein at the molecular level. nih.govpensoft.netresearchgate.net These studies provide insights into binding affinity, the stability of the protein-ligand complex, and the specific interactions that anchor the compound in the active site. nih.govnih.gov

For CYP51, docking studies reveal that the triazole ring's nitrogen atom coordinates with the heme iron atom in the enzyme's active site. nih.govwikipedia.org The effectiveness of azoles is determined by the strength of this coordination and the affinity of the substituents for the surrounding protein structure. nih.gov In studies of pyridine-based inhibitors targeting Trypanosoma cruzi CYP51, a precise fit between the inhibitor's shape and the active site topology was found to be crucial for high potency. northwestern.edu

MD simulations further assess the stability of these interactions over time. A 500 ns simulation of 4H-1,2,4-triazole derivatives with tankyrase (TNKS) enzymes showed that hydrophobic stacking and optimal hydrogen bonding with D-loop residues were key contributors to stable binding. nih.gov Analysis of root mean square deviation (RMSD), radius of gyration, and binding free energy calculations help to confirm the stability and binding efficiency of the compounds. nih.govpensoft.net For example, docking studies of triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX identified key hydrogen bond interactions with residues such as Thr200, Thr201, and Gln92. nih.gov

Table 2: Molecular Docking and Simulation Data for Selected 1,2,4-Triazole Derivatives

Compound/DerivativeTarget ProteinBinding Affinity / Energy (kcal/mol)Key Interacting ResiduesReference
Triazole-based acetamide (B32628) derivative (7f)c-kit tyrosine kinase-176.749Not specified nih.gov
Triazole-based acetamide derivative (7f)Protein kinase B-170.066Not specified nih.gov
4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-oneTyrosinase (2Y9X)Not specifiedHis244, His263, Phe264, Val283 pensoft.net
N-substituted piperdine-carboxamide derivative (7j)15-LOX-9.8Not specified nih.gov
4H-1,2,4-triazole derivative (Compound 15)Tankyrase-1 (TNKS1)-102.92 (MM-GBSA)D-loop residues nih.gov
4H-1,2,4-triazole derivative (Compound 15)Tankyrase-2 (TNKS2)-104.32 (MM-GBSA)D-loop residues nih.gov

Mechanistic Studies of Antimicrobial Action (without dosage/clinical outcomes)

The antimicrobial effects of 1,2,4-triazole derivatives stem from their ability to interfere with essential cellular processes in fungi and bacteria. nih.govnih.gov The mechanisms are diverse and often depend on the specific structural modifications of the triazole core.

The primary mechanism of antifungal action for many triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is critical in the fungal sterol biosynthesis pathway, which produces ergosterol. wikipedia.orgnih.gov By inhibiting CYP51, triazole compounds disrupt ergosterol production, leading to an accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. wikipedia.orgresearchgate.net This disruption can alter membrane permeability, leading to cellular leakage and ultimately inhibiting fungal growth. wikipedia.org

In addition to enzyme inhibition, some derivatives may exert their effects through direct interaction with the cell membrane. Studies on certain carboxamide derivatives, for example, suggest that their antifungal effect is related to the compound's lipophilic character, which can induce alterations in the lipid components and structural organization of the Candida spp. cell membrane. mdpi.com Fluorescent microscopy analyses have confirmed that some compounds can directly affect cell membrane integrity. mdpi.com Other potential mechanisms for antifungal agents include the disruption of mitochondrial membrane potential and the inhibition of DNA/RNA synthesis, although these are more commonly associated with other classes of antifungals. nih.gov

The 1,2,4-triazole scaffold is considered a "privileged" structure in the development of antibacterial agents. researchgate.netnih.gov While the exact mechanisms can vary, the activity often arises from the ability of the triazole ring and its substituents to interact with key bacterial enzymes or cellular components. pensoft.netresearchgate.net

A common strategy for developing potent antibacterial agents is the molecular hybridization of the 1,2,4-triazole core with other known antibacterial pharmacophores. researchgate.net This approach aims to create novel drugs that can overcome resistance, reduce toxicity, and improve pharmacokinetic profiles. researchgate.net For example, hybrids of 1,2,4-triazole-3-thione with imidazole (B134444) have shown potential antibacterial activity against E. coli and S. aureus. researchgate.net The specific molecular targets for many triazole-based antibacterial compounds are still an area of active research, but likely involve inhibition of essential bacterial enzymes, similar to the antifungal mechanisms.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 1,2,4-triazole derivatives. These studies analyze how changes in the chemical structure, such as the addition or modification of substituent groups, affect biological activity. nih.gov

Key SAR findings for 1,2,4-triazole derivatives include:

Aromatic Substituents: The nature and position of substituents on phenyl rings attached to the triazole core significantly influence activity. For antifungal derivatives, an electron-withdrawing group like a trifluoromethyl group on an associated phenyl ring can positively impact efficacy. nih.gov For antibacterial activity, the presence of a 4-bromophenyl moiety has been shown to be crucial for a potent effect compared to a 4-methylphenyl group. nih.gov Dihalobenzyl groups are generally more effective at increasing both antibacterial and antifungal efficacy than monohalobenzyl groups. nih.gov

Substitution on the Triazole Ring: The position of substituents on the triazole ring itself is critical. For a series of triazole benzene sulfonamides, an N-pyridyl-3-yl group at the R² position showed better predicted activity than substitutions at the ortho or para positions. nih.gov For some 1,2,4-triazole-3-thiones, the presence of a 4-amino group is a key feature for potent antibacterial action. nih.gov

These SAR insights guide the rational design of new derivatives with enhanced biological performance against specific targets. nih.govnih.gov

Other Mechanistic Biological Research (e.g., anti-inflammatory, antioxidant pathways at molecular level)

There is no specific research available on the anti-inflammatory or antioxidant mechanisms of 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole or its derivatives.

In the broader class of 1,2,4-triazoles, various mechanisms for anti-inflammatory and antioxidant activities have been proposed. The anti-inflammatory effects of some derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the prostaglandin (B15479496) synthesis pathway. semanticscholar.org Other studies point to the modulation of pro-inflammatory cytokine levels. mdpi.comnih.gov

With regard to antioxidant activity, some 1,2,4-triazole derivatives have demonstrated the ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and chelate metal ions involved in the generation of reactive oxygen species (ROS). mdpi.commdpi.comresearchgate.net The investigation of these compounds often involves in vitro assays to determine their capacity to inhibit lipid peroxidation or their interaction with various antioxidant enzymes. mdpi.commdpi.com Again, these general findings for the 1,2,4-triazole class cannot be specifically attributed to this compound due to the lack of dedicated research.

Applications of 4 Methyl 3 Propan 2 Yl 4h 1,2,4 Triazole in Materials Science and Catalysis

Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving 1,2,4-Triazole (B32235) Ligands

The 1,2,4-triazole ring is a versatile building block in coordination chemistry, capable of acting as a ligand to form complexes with a wide range of metal ions. lifechemicals.comwikipedia.org These triazole derivatives are particularly effective coordinating agents because they possess both hard nitrogen and, in thione derivatives, soft sulfur donor atoms. nih.govresearchgate.net The nitrogen-rich structure of the triazole ring allows it to bridge metal centers, leading to the formation of polynuclear complexes and extended network structures like Metal-Organic Frameworks (MOFs). researchgate.neteurekaselect.com

Synthesis of Metal Complexes with 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole as Ligand

While specific literature detailing the synthesis of metal complexes using this compound as the exclusive ligand is limited, the general methodology is well-established through extensive work with analogous 1,2,4-triazole derivatives. The synthesis typically involves the reaction of the triazole ligand with a metal salt in a suitable solvent.

A common synthetic route is the direct reaction of the ligand with a metal halide (e.g., CoCl₂, NiCl₂, CuCl₂) or metal acetate (B1210297) salt in an alcoholic medium, such as ethanol (B145695) or methanol. nih.govekb.eg The mixture is often heated under reflux for several hours to ensure the completion of the reaction. nih.govnih.gov Upon cooling, the resulting metal complex precipitates out of the solution and can be collected by filtration, washed, and dried. nih.gov For instance, the synthesis of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol involves reacting an ethanolic solution of the ligand with an ethanolic solution of the metal salt in a 2:1 ligand-to-metal molar ratio. nih.gov Similarly, complexes of 4-methyl-4H-1,2,4-triazole-3-thiol with palladium(II) have been synthesized, demonstrating the coordination potential of 4-substituted triazoles. inorgchemres.org

The general procedure can be summarized as:

Dissolution of the this compound ligand in a suitable solvent, often an alcohol.

Dissolution of a selected metal salt (e.g., chloride, acetate, or perchlorate) in the same or a compatible solvent. mdpi.com

Mixing the solutions, typically with stirring and heating under reflux, to facilitate the coordination reaction.

Isolation of the product via precipitation upon cooling or solvent evaporation, followed by filtration and washing.

Structural Characterization of Metal-Triazole Complexes

Spectroscopic Methods: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the coordination of the triazole ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and N-N stretching bands within the triazole ring. nih.govekb.eg Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which helps in inferring the coordination geometry around the metal ion. nih.govekb.eg Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to characterize the ligand and observe changes in chemical shifts upon complexation, confirming the binding to the metal center. nih.govresearchgate.net

Other Techniques: Elemental analysis is used to confirm the empirical formula of the synthesized complexes. ekb.egnih.gov Magnetic susceptibility measurements help determine the magnetic properties and the oxidation state of the metal ion in the complex. nih.gov

Table 1: General Characterization Data for Metal-Triazole Complexes

Technique Information Obtained Typical Observations for Triazole Complexes
FTIR Identification of coordinated functional groups Shift in C=N and N-N stretching frequencies of the triazole ring.
UV-Vis Electronic transitions and coordination geometry d-d transitions characteristic of the metal ion's geometry (e.g., octahedral, tetrahedral).
NMR Ligand structure and binding confirmation Changes in proton and carbon chemical shifts upon coordination to the metal.
X-ray Diffraction Precise 3D structure, bond lengths, and angles Determination of coordination number and geometry (e.g., linear, tetrahedral, octahedral). mdpi.combohrium.com
Magnetic Susceptibility Magnetic moment of the metal center Differentiates between high-spin and low-spin complexes; indicates antiferromagnetic or ferromagnetic interactions. mdpi.com

Electronic and Optical Materials

The inherent electronic properties of the 1,2,4-triazole ring make its derivatives highly suitable for applications in electronic and optical materials. lifechemicals.commdpi.com The presence of multiple nitrogen atoms makes the triazole nucleus highly electron-deficient, a key characteristic for developing materials with specific electronic functions. researchgate.netresearchgate.net

Electron-Transport and Hole-Blocking Properties

The electron-deficient nature of the 1,2,4-triazole core imparts excellent electron-transport and hole-blocking capabilities to materials that incorporate this moiety. researchgate.netresearchgate.netresearchgate.net In electronic devices, efficient operation often requires materials that can selectively transport one type of charge carrier (electrons) while impeding the flow of the other (holes).

Electron Transport: Molecules containing the 1,2,4-triazole system can effectively accept and transport electrons. This property is crucial for the electron transport layer (ETL) in devices like OLEDs. For example, 3-(4-Biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) is a well-known electron-transporting material. researchgate.net By modifying the substituents on the triazole ring, researchers can fine-tune the electron mobility. The introduction of a silicon atom between two triazole molecules in SiTAZ resulted in a high electron mobility of 6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net

Hole Blocking: Due to their very deep Highest Occupied Molecular Orbital (HOMO) levels, 1,2,4-triazole derivatives act as efficient hole-blocking layers (HBLs). researchgate.net This prevents holes from passing through the electron-transport layer and reaching the cathode, which would otherwise lead to reduced device efficiency. Hybridizing a triazole with a bipyridyl moiety has been shown to improve electron-transporting ability while maintaining good hole-blocking characteristics. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials exhibit an optical response that is not proportional to the intensity of the incident light, a phenomenon that occurs under strong light fields, such as those from lasers. youtube.com This property is the basis for technologies like frequency conversion and optical switching. youtube.com

Organic molecules featuring donor-acceptor architectures and extended π-conjugated systems are prime candidates for NLO materials. While specific NLO data for this compound is not extensively documented, the 1,2,4-triazole ring can function as an effective electron-accepting component in such systems. mdpi.comnih.gov Research on a related 2-amino-1,2,3-triazolquinone derivative demonstrated significant second- and third-order nonlinear effects, highlighting the potential of the triazole family in NLO applications. tandfonline.com The study reported a first hyperpolarizability (β) of ~834 × 10⁻³⁰ esu and a second hyperpolarizability (γ) of ~3.5 × 10⁻³³ esu, indicating a strong molecular NLO response. tandfonline.com The development of 1,2,4-triazole-based materials with tailored NLO properties remains an active area of research.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

The unique electronic properties of 1,2,4-triazole derivatives have led to their successful integration into organic electronic devices, particularly OLEDs and OPVs. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, 1,2,4-triazole derivatives are primarily used as electron-transporting and hole-blocking materials, as discussed previously. researchgate.netresearchgate.net They are also employed as host materials for phosphorescent emitters, especially for blue and green PhOLEDs. hkbu.edu.hk A desirable host material must have a high triplet energy to prevent energy loss from the phosphorescent dopant. Triazole derivatives have been designed with high triplet energies (E_T > 2.75 eV), making them suitable for hosting high-energy emitters. researchgate.nethkbu.edu.hk For example, a host material incorporating a 1,2,4-triazole and a carbazole (B46965) moiety achieved a high triplet energy of 3.01 eV. hkbu.edu.hk Non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives have achieved a maximum external quantum efficiency (EQE) of 7.3% with minimal efficiency roll-off. rsc.org

Organic Photovoltaic Cells (OPVs): In OPVs, which convert light into electricity, materials with good electron mobility are required to efficiently extract electrons from the active layer. The electron-accepting and transporting nature of the 1,2,4-triazole scaffold makes it a candidate for use as an acceptor material or as a component in the electron transport layer in OPV devices. researchgate.netresearchgate.net Research has explored the use of polymers based on 1,2,4-triazole derivatives for photovoltaic applications, aiming to improve charge separation and transport within the cell. researchgate.net

Table 2: Performance of Selected 1,2,4-Triazole Derivatives in OLEDs

Compound Type Role in OLED Key Performance Metric Reference
TAZ-PPI Blue Emitter (Non-doped) Max EQE: 5.9%, CIE (0.149, 0.130) rsc.org
4NTAZ-PPI Blue Emitter (Non-doped) Max EQE: 7.3%, CIE (0.149, 0.131) rsc.org
SiTAZ Electron Transport Material Electron Mobility: 6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹, Triplet Energy: 2.84 eV researchgate.net
PPHCZ Host Material Triplet Energy: 3.01 eV hkbu.edu.hk
p-cbtz / m-cbtz Bipolar Host Material Triplet Energy: 2.75-2.82 eV researchgate.net

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.

Catalytic Applications of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a cornerstone in the development of various catalytic systems, owing to its versatile coordination chemistry and the ability of its derivatives to be transformed into potent catalytic species.

Organocatalysis involving Triazole Scaffolds

In the realm of organocatalysis, 1,2,4-triazolium salts are widely recognized as stable precursors to N-heterocyclic carbenes (NHCs). mdpi.comnih.gov These NHCs are generated in situ through the deprotonation of the triazolium salt and have become powerful tools for a variety of chemical transformations. mdpi.comnih.gov The catalytic cycle of NHCs often involves the concept of "umpolung" or reactivity inversion, famously demonstrated in the benzoin (B196080) condensation. acs.org

For this compound to be active in organocatalysis, it would first need to be converted into its corresponding triazolium salt. This salt would then serve as a precatalyst for the generation of an NHC. The substituents on the triazole ring play a crucial role in the stability and reactivity of the resulting carbene. The N-mesityl group, for instance, has been shown to be critical in promoting a wide range of highly enantioselective transformations. tcichemicals.com While the methyl group at the N4 position of the title compound is less sterically demanding than a mesityl group, it still influences the electronic environment of the triazole ring.

The isopropyl group at the C3 position would also modulate the steric and electronic properties of the active carbene. The development of chiral, bicyclic triazolium salts has been pivotal for achieving high enantioselectivity in reactions like the Stetter reaction. tcichemicals.com Although this compound is not inherently chiral, its potential derivatization into chiral triazolium salts could open avenues for its use in asymmetric catalysis. The table below summarizes the performance of some representative triazolium salt-derived NHC catalysts in organocatalytic reactions.

Catalyst PrecursorReaction TypeProductYield (%)Enantiomeric Excess (ee %)Reference
Chiral bicyclic triazolium saltIntramolecular Stetter reactionHydroxycyclopentanone derivativeHighHigh tcichemicals.com
(S,S)-28Asymmetric Benzoin Condensation(R)-Benzoin6675 acs.org
Triazolium precatalyst B11Homo-coupling of benzaldehydeBenzoin90>99 nih.gov
Camphor-derived triazolium A22Intramolecular Stetter reactionStetter productsHighExcellent nih.gov

Table 1: Performance of Selected 1,2,4-Triazolium Salt Precursors in Organocatalysis

Ligands in Transition Metal Catalysis (e.g., Oxidation of Hydrocarbons)

The nitrogen atoms in the 1,2,4-triazole ring are excellent donors, making triazole derivatives versatile ligands in transition metal catalysis. mdpi.comresearchgate.net They can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of polynuclear complexes. researchgate.net The specific coordination mode is influenced by the substituents on the triazole ring. mdpi.com

The compound this compound can act as a ligand, coordinating to transition metals through its nitrogen atoms. Such complexes have potential applications in various catalytic reactions, including the oxidation of hydrocarbons. While direct studies on the catalytic activity of complexes with this specific ligand are not available, research on analogous 4-alkyl-1,2,4-triazole derivatives provides valuable insights. For example, platinum complexes with pyridyl derivatives of 1,2,4-triazole have been synthesized and characterized, demonstrating the coordination versatility of the triazole core. researchgate.net Copper-catalyzed N-arylation of 4-substituted-4H-1,2,4-triazoles has also been reported, further highlighting the utility of these compounds in forming catalytically relevant structures. nih.gov

The steric bulk of the isopropyl group at the C3 position and the methyl group at the N4 position would influence the geometry and stability of the resulting metal complexes, thereby affecting their catalytic performance. The electronic properties of these alkyl groups would also modulate the electron density at the metal center, which is a key factor in catalytic activity.

Other Advanced Material Applications

Beyond catalysis, the inherent properties of the 1,2,4-triazole ring make its derivatives suitable for a range of advanced material applications.

Corrosion Inhibitors

1,2,4-triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. ktu.ltnih.govnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes corrosive processes. This adsorption typically occurs through the heteroatoms (nitrogen and, if present, sulfur or oxygen) in the molecule.

While there is no specific data on the corrosion inhibition properties of this compound, the performance of other alkyl-substituted triazoles suggests its potential in this application. For instance, a study on 1,2,4-triazole (TAZ), 3-amino-1,2,4-triazole (ATA), and 3,5-diamino-1,2,4-triazole (DAT) as corrosion inhibitors for aluminum brass in a NaCl solution showed significant inhibition efficiencies. ktu.lt The adsorption of these inhibitors was found to follow the Langmuir adsorption isotherm, indicating a mixed-type inhibition mechanism. ktu.lt

The presence of the methyl and isopropyl groups in this compound would affect its solubility and its interaction with the metal surface. The alkyl groups could enhance the surface coverage of the inhibitor molecule, potentially leading to improved corrosion protection. The table below presents the inhibition efficiencies of some 1,2,4-triazole derivatives.

InhibitorMetal/AlloyCorrosive MediumInhibition Efficiency (%)Reference
1,2,4-triazole (TAZ)Aluminum Brass (HAl77-2)3.5 wt.% NaCl84.4 ktu.lt
3-amino-1,2,4-triazole (ATA)Aluminum Brass (HAl77-2)3.5 wt.% NaCl86.4 ktu.lt
3,5-diamino-1,2,4-triazole (DAT)Aluminum Brass (HAl77-2)3.5 wt.% NaCl87.1 ktu.lt
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)Low Carbon Steel0.5 M HCl89 nih.gov

Table 2: Corrosion Inhibition Efficiency of Selected 1,2,4-Triazole Derivatives

Energetic Materials

The high nitrogen content and thermal stability of the 1,2,4-triazole ring make it a fundamental building block in the field of energetic materials. rsc.orgrsc.orguni-muenchen.de By incorporating energetic functionalities such as nitro, nitrimino, or azido (B1232118) groups, the energy content of triazole-based compounds can be significantly enhanced. uni-muenchen.de

The development of high-energy-density materials (HEDMs) often focuses on creating molecules with a high positive heat of formation and a good oxygen balance. While this compound itself is not an energetic material in the traditional sense, it could serve as a backbone for the synthesis of new energetic compounds. The introduction of nitro groups to the triazole ring or the alkyl substituents could yield energetic derivatives.

For example, the synthesis of 4,4′-azobis(1,2,4-triazole) has produced a high-nitrogen compound with a high decomposition temperature, making it a stable energetic material. rsc.org Theoretical studies on functionalized bridged 1,2,4-triazole N-oxides have also shown promise for creating HEDMs with impressive detonation velocities and pressures. nih.gov The methyl and isopropyl groups in the title compound would influence the density, thermal stability, and energetic performance of any derived energetic materials.

Energetic MaterialDecomposition Temperature (°C)Key FeatureReference
4,4′-azobis(1,2,4-triazole)313.36High nitrogen content, N,N'-azo linkage rsc.org
Guanidinium salt of 5,5´-dinitrimino-3,3´-azo-1H-1,2,4-triazole261Nitrogen-rich salt uni-muenchen.de
4,4′-trinitro-5,5′-bridged-bis-1,2,4-triazole-2,2′-diol (TN1–TN8)-High density and detonation velocity (calculated) nih.gov

Table 3: Properties of Selected 1,2,4-Triazole-Based Energetic Materials

Conclusion and Future Research Perspectives on 4 Methyl 3 Propan 2 Yl 4h 1,2,4 Triazole

Summary of Key Academic Discoveries and Contributions

The 1,2,4-triazole (B32235) nucleus is a cornerstone of modern heterocyclic chemistry, with decades of research highlighting its importance. Compounds featuring this scaffold have demonstrated a remarkable breadth of biological activities. globalresearchonline.netimist.mafrontiersin.org The versatility of the 1,2,4-triazole ring, which can act as an isostere for amide, ester, and carboxylic acid groups, allows it to interact with high affinity at various biological receptors through hydrogen bonding, dipole interactions, and its inherent rigidity. nih.gov

Academically, the key contributions of 1,2,4-triazole research can be summarized as:

Broad-Spectrum Pharmacological Activity: Derivatives have been synthesized and extensively studied, revealing potent antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and antitubercular properties. nih.govresearchgate.netresearchgate.net This has led to the development of numerous clinically significant drugs. globalresearchonline.netfrontiersin.orgnih.gov

Foundation in Agrochemicals: Many 1,2,4-triazole derivatives serve as the active ingredients in fungicides and herbicides, showcasing their utility beyond medicine. globalresearchonline.net

Advancements in Material Science: The high nitrogen content and thermal stability of the triazole ring make it a valuable component in the development of energetic materials, corrosion inhibitors, and polymers. nih.govnih.gov

Given this context, the academic potential of 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole would lie in exploring how the specific combination of the N4-methyl group and the C3-isopropyl group influences these established activities.

Table 1: Reported Biological Activities of Various 1,2,4-Triazole Derivatives

Biological ActivityDescriptionKey Findings from Analogue Studies
Antifungal Inhibition of fungal growth, often by targeting enzymes like lanosterol (B1674476) 14α-demethylase.A primary application, with many commercial drugs based on this scaffold. globalresearchonline.netfrontiersin.org
Antibacterial Activity against both Gram-positive and Gram-negative bacteria.Hybrids with existing antibiotics (e.g., fluoroquinolones) show enhanced potency. mdpi.com
Anticancer Inhibition of cancer cell proliferation through various mechanisms, including enzyme inhibition and cell cycle arrest. nih.govDerivatives have shown activity against numerous cancer cell lines. researchgate.netnih.gov
Antiviral Inhibition of viral replication.The drug Ribavirin is a notable example of a 1,2,4-triazole-based antiviral. globalresearchonline.netnih.gov
Anti-inflammatory Reduction of inflammation.Some derivatives have shown activity comparable to or exceeding standard drugs like ibuprofen. researchgate.net
Anticonvulsant Suppression of seizures.Often investigated for potential CNS applications. imist.maresearchgate.net
Antioxidant Neutralization of free radicals to prevent oxidative stress.A growing area of interest for its potential in preventing various diseases. researchgate.net

Emerging Trends in this compound Research

Research into 1,2,4-triazoles is continuously evolving. For a novel compound like This compound , future research would likely align with these emerging trends:

Development of Hybrid Compounds: A prominent trend is the creation of hybrid molecules where the 1,2,4-triazole scaffold is combined with other pharmacophores (e.g., quinazolines, piperidines, or existing drugs like norfloxacin) to create synergistic effects or target multiple pathways. nih.govresearchgate.net This approach could be used to enhance the potential efficacy of the target compound.

Targeting Novel Mechanisms: Research has moved beyond general cytotoxicity to more specific mechanisms. For instance, certain 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. researchgate.net Investigating if This compound or its analogues can bind to the colchicine (B1669291) site on tubulin would be a modern research avenue.

Applications in Material Science: There is growing interest in using 1,2,4-triazoles for creating advanced materials. This includes their use in metal-organic frameworks (MOFs), functional materials for sensors, catalysis, and energy storage, and as high-performance energetic materials due to their high thermal stability and coordination ability. nih.gov The specific substitution pattern of This compound could offer unique properties for these applications.

Combating Drug Resistance: A significant area of research is the design of 1,2,4-triazole derivatives that can overcome microbial or cancer cell resistance to existing therapies. mdpi.com

Rational Design Principles for Novel Analogues of this compound

The design of new analogues of This compound would be guided by established structure-activity relationship (SAR) principles derived from the broader 1,2,4-triazole family. The goal is to systematically modify the structure to enhance a desired property, such as potency or selectivity.

Structure-Activity Relationship (SAR) Studies: SAR is crucial for understanding how specific structural features influence biological activity. For 1,2,4-triazoles, research has shown that the nature and position of substituents on the triazole ring and on any attached phenyl rings are critical. mdpi.comnih.gov For This compound , rational design would involve modifying or replacing the isopropyl and methyl groups to explore their impact on activity.

Computational Chemistry: Modern drug design heavily relies on computational tools.

3D-QSAR: Three-dimensional quantitative structure-activity relationship methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build models that correlate the 3D structural features of molecules with their biological activities. researchgate.net These models can then predict the activity of novel, unsynthesized analogues.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target (e.g., an enzyme or receptor). It helps in understanding the binding mode and predicting binding affinity. For example, docking studies on 1,2,4-triazole derivatives targeting the aromatase enzyme have shown that the nitrogen atoms of the triazole ring are key for binding to the heme iron, while other parts of the molecule form crucial interactions within the active site. nih.gov

Table 2: Key Structure-Activity Relationship (SAR) Insights for Designing 1,2,4-Triazole Analogues

Structural FeatureInfluence on ActivityExample from Analogue Studies
Substitution at N4 The group at the N4 position can significantly impact potency and selectivity.In some antibacterial series, a benzyl (B1604629) group at N4 was more potent against Gram-positive bacteria than a phenyl group. mdpi.com
Substitution at C3 The substituent at the C3 position is often varied to modulate activity.A 4-trichloromethylphenyl group at C3 showed high antibacterial activity in one study. mdpi.com
Substitution at C5 Often a site for linking to other functional groups or heterocyclic rings to create hybrid molecules.Fusing other rings or adding thiol groups at C5 is a common strategy to create new derivatives. nih.gov
Presence of Halogens Electronegative substitutions like chlorine (Cl) and bromine (Br) on attached phenyl rings often increase inhibitory activity. nih.govA 2,4-difluoro substitution on a phenyl ring attached to the triazole scaffold exhibited potent antimicrobial efficacy. nih.gov

Potential Avenues for Advanced Mechanistic Investigations (excluding clinical applications)

To deeply understand the chemical behavior and potential interactions of This compound , several advanced, non-clinical mechanistic investigations could be pursued.

Computational and Theoretical Studies:

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential, and charge distribution. researchgate.net This provides insight into the molecule's reactivity and potential interaction sites.

Tautomerism Analysis: The 1,2,4-triazole ring can exist in different tautomeric forms (e.g., 1H, 2H, and 4H). Theoretical modeling combined with spectroscopic analysis can determine the most stable tautomer of This compound in different environments (gas phase, solution), which is crucial for understanding its chemical reactivity and how it interacts with biological targets. researchgate.net

Biophysical and In Silico Interaction Studies:

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic stability of the compound when bound to a target protein over time. nih.govdoi.org This provides a more realistic view of the binding interactions and can help confirm the results of static docking studies.

MM-PBSA/GBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method can be used to calculate the binding free energy of the ligand-protein complex, offering a more quantitative prediction of binding affinity. doi.org

Synthetic Pathway Optimization: While not a mechanistic investigation of its action, exploring and optimizing synthetic routes is a fundamental area of research. Methodologies like microwave-assisted synthesis or the use of novel catalysts could be investigated to produce This compound and its derivatives efficiently. imist.manih.gov

Q & A

What are the optimal synthetic routes for 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole and its derivatives?

Basic Research Question
The synthesis of this compound derivatives typically involves multi-step reactions with careful control of substituent introduction. A common approach includes:

  • Hydrazide Cyclization : Reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with carbonyl-containing reagents in polar solvents like DMSO under reflux (18–24 hours), followed by purification via recrystallization (water-ethanol mixtures) to achieve yields up to 65% .
  • Thiolation and Salt Formation : Post-synthesis, thiol groups can be introduced using chloroacetic acid under heating, followed by salt formation with metal sulfates (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., piperidine) in ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.